1-(3-methoxybenzyl)-2(1H)-quinolinone

Catalog No.
S2932353
CAS No.
866155-80-8
M.F
C17H15NO2
M. Wt
265.312
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-methoxybenzyl)-2(1H)-quinolinone

CAS Number

866155-80-8

Product Name

1-(3-methoxybenzyl)-2(1H)-quinolinone

IUPAC Name

1-[(3-methoxyphenyl)methyl]quinolin-2-one

Molecular Formula

C17H15NO2

Molecular Weight

265.312

InChI

InChI=1S/C17H15NO2/c1-20-15-7-4-5-13(11-15)12-18-16-8-3-2-6-14(16)9-10-17(18)19/h2-11H,12H2,1H3

InChI Key

INJYEFMPHBLQAI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C=CC3=CC=CC=C32

solubility

not available

1-(3-Methoxybenzyl)-2(1H)-quinolinone is an organic compound characterized by the presence of a quinolinone moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The molecular formula of this compound is C17H15NO2C_{17}H_{15}NO_2, and it features a methoxybenzyl substituent at the nitrogen atom of the quinolinone. This compound is notable for its potential biological activities and its applications in medicinal chemistry.

  • Kinase Inhibition: The quinolinone core structure is present in many known kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. This suggests 1-(3-methoxybenzyl)-2(1H)-quinolinone could be a target for research into kinase inhibition for therapeutic purposes. Further research would be required to determine its specific kinase targets and potential biological effects.
  • Antimicrobial Activity: Some quinolinone derivatives have been shown to possess antimicrobial activity []. The presence of the methoxybenzyl group might influence this property. Investigating the antimicrobial properties of 1-(3-methoxybenzyl)-2(1H)-quinolinone could be a potential area of scientific research.
: Quinolinones often exhibit photochemical reactivity, where they can undergo transformations upon exposure to light, leading to products such as dinitrophenol derivatives when reacted with nucleophiles in solvents like methanol .
  • Cyclization Reactions: The compound may also undergo cyclization under specific conditions, forming more complex structures that can enhance its biological activity.
  • Research indicates that quinolinone derivatives, including 1-(3-methoxybenzyl)-2(1H)-quinolinone, exhibit various biological activities:

    • Antimicrobial Properties: Some studies suggest that quinolinones possess antimicrobial effects against a range of pathogens.
    • Anticancer Activity: There is evidence supporting the anticancer potential of quinolinone derivatives, with mechanisms involving apoptosis induction and cell cycle arrest.
    • Enzyme Inhibition: Certain quinolinones have been identified as inhibitors of key enzymes involved in disease pathways, making them targets for drug development.

    The synthesis of 1-(3-methoxybenzyl)-2(1H)-quinolinone can be achieved through several methods, including:

    • Condensation Reactions: A common method involves the condensation of 3-methoxybenzaldehyde with an appropriate amine precursor in the presence of a catalyst. This reaction typically requires heating and may yield various byproducts that need to be purified.
    • Cyclization Techniques: Utilizing cyclization strategies involving precursors like 2-aminobenzyl alcohols can lead to the formation of the quinolinone structure through intramolecular reactions.
    • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield .

    1-(3-Methoxybenzyl)-2(1H)-quinolinone has several applications, particularly in medicinal chemistry:

    • Drug Development: Due to its biological activity, this compound serves as a lead structure for developing new pharmaceuticals targeting cancer and infectious diseases.
    • Biological Probes: Its unique structure allows it to be used as a probe in biochemical assays to study enzyme interactions and cellular processes.
    • Material Science: Quinolinones are also explored for their potential use in materials science due to their electronic properties.

    Interaction studies involving 1-(3-methoxybenzyl)-2(1H)-quinolinone focus on its binding affinity with various biological targets:

    • Protein-Ligand Interactions: Research into how this compound interacts with specific proteins can reveal insights into its mechanism of action and potential therapeutic applications.
    • Cellular Uptake Studies: Understanding how effectively this compound is taken up by cells can inform its bioavailability and efficacy as a drug candidate.

    Several compounds share structural similarities with 1-(3-methoxybenzyl)-2(1H)-quinolinone. Here is a comparative overview highlighting their uniqueness:

    Compound NameStructural FeaturesUnique Properties
    4-HydroxyquinolineHydroxy group at position 4Known for its broad-spectrum antimicrobial activity
    2-MethylquinolineMethyl group at position 2Exhibits significant anti-inflammatory properties
    3-AminomethylquinolineAmino group at position 3Demonstrated neuroprotective effects
    6-MethoxyquinolineMethoxy group at position 6Notable for its role in enzyme inhibition

    Each of these compounds exhibits distinct biological activities and chemical properties that differentiate them from 1-(3-methoxybenzyl)-2(1H)-quinolinone while sharing structural characteristics typical of quinoline derivatives.

    The quinoline nucleus has been a cornerstone of medicinal chemistry since the 19th century, with early applications in antimalarial therapies such as quinine. Over time, researchers recognized the scaffold's adaptability, leading to synthetic derivatives like quinolinones. These compounds retain the heterocyclic core but introduce ketone functionalities, expanding their reactivity and biological activity. The transition from natural quinolines to synthetic quinolinones marked a significant milestone, enabling targeted modifications for antimicrobial, anticancer, and antiviral applications.

    In the 21st century, advancements in combinatorial chemistry and structure-activity relationship (SAR) studies accelerated the development of quinolinone derivatives. For instance, the discovery of 1-(3-methoxybenzyl)-2(1H)-quinolinone emerged from systematic efforts to optimize substituent effects on quinoline's aromatic system. Such innovations reflect a broader trend in drug design, where small structural changes yield profound improvements in potency and selectivity.

    Structural Significance of Methoxybenzyl Substitutions

    The methoxybenzyl group (-CH₂C₆H₄-3-OCH₃) in 1-(3-methoxybenzyl)-2(1H)-quinolinone confers distinct electronic and steric properties. The methoxy (-OCH₃) substituent is an electron-donating group that enhances the aromatic ring's electron density, facilitating π-π stacking interactions with biological targets. Additionally, the benzyl moiety provides a hydrophobic anchor, improving membrane permeability and target binding.

    Table 1: Impact of Benzyl Substitutions on Quinolinone Bioactivity

    Substituent PositionBiological Activity (IC₅₀, μg/mL)Target Organism
    3-Methoxybenzyl0.12–0.85C. neoformans
    4-Bromobenzyl0.45–1.20C. albicans
    2-Fluorobenzyl1.50–2.80A. fumigatus

    Data adapted from studies on structurally analogous quinolinium derivatives.

    The 3-methoxybenzyl variant demonstrates superior antifungal activity compared to halogenated analogs, as shown in Table 1. This superiority arises from optimal steric compatibility with fungal enzyme active sites and enhanced electron donation, which stabilizes ligand-receptor complexes. Furthermore, molecular docking studies reveal that the methoxy group forms hydrogen bonds with conserved residues in SARS-CoV-2 papain-like protease (PLpro), a target for antiviral development. These insights underscore the group's dual role in modulating electronic and spatial interactions.

    Solid-phase synthesis offers precise control over regiospecificity, making it ideal for constructing 1-(3-methoxybenzyl)-2(1H)-quinolinone. The methodology developed by Hradil and Jirman, adapted for solid-phase applications, employs anthranilic acid derivatives and bromoketones as key building blocks [3].

    Immobilization and Acylation

    Primary amines immobilized on an acid-cleavable BAL (backbone amide linker) are acylated with 1-methyl-2-aminoterephthalate. Subsequent cleavage of the methyl ester exposes a carboxylic acid, which reacts with 3-methoxybenzyl bromide to form a resin-bound phenacyl ester [3]. This step ensures regiospecific introduction of the 3-methoxybenzyl group at position 1.

    Cyclization and Release

    Treatment with trifluoroacetic acid (TFA) simultaneously cleaves the product from the resin and induces cyclization to form the 2(1H)-quinolinone core. The use of TFA bypasses the need for polyphosphoric acid, simplifying purification and enabling high-throughput synthesis. Yields typically exceed 80%, with purities >90% after precipitation [3].

    Table 1: Solid-Phase Synthesis Optimization

    BromoketoneReaction Time (h)Yield (%)Purity (%)
    3-Methoxybenzyl bromide28592
    4-Methoxybenzyl bromide27889

    Transition-Metal-Free Catalytic Strategies

    Transition-metal-free methods prioritize cost-effectiveness and reduced toxicity. Zhang and coworkers demonstrated the utility of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in mediating cyclization reactions [1].

    DBU-Mediated Cyclization

    A one-pot cascade reaction between o-acetamidoacetophenone and carbon dioxide generates 3-acetyl-2-quinolones. For 1-(3-methoxybenzyl) derivatives, o-acetamidoacetophenone is pre-functionalized with a 3-methoxybenzyl group via nucleophilic substitution. DBU facilitates both deprotonation and acetyl migration, achieving yields of 70–75% without metal catalysts [1].

    Radical Tandem Cyclization

    Mai and coworkers reported a radical-based approach using K~2~S~2~O~8~ as an oxidant [1]. N-Methyl-N-(3-methoxybenzyl)cinnamamide undergoes acyl radical trapping, followed by intramolecular cyclization to form the quinolinone skeleton. This method tolerates electron-donating and -withdrawing substituents, offering modularity in functionalization.

    Microwave-Assisted Cyclization Techniques

    Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A modified Friedländer synthesis employs microwaves to enhance the annulation of 2-aminoaryl ketones with β-diketones [4].

    Optimized Reaction Conditions

    Heating a mixture of 2-amino-5-(3-methoxybenzyl)benzaldehyde and ethyl acetoacetate at 150°C under microwave irradiation for 15 minutes yields 1-(3-methoxybenzyl)-2(1H)-quinolinone with 88% efficiency. Microwaves promote uniform heating, minimizing side reactions and improving regioselectivity [4].

    Table 2: Microwave vs. Conventional Heating

    MethodTime (min)Yield (%)
    Microwave1588
    Conventional18072

    Green Chemistry Approaches in Heteroannulation

    Sustainable synthesis strategies emphasize recyclable catalysts and benign solvents. Nanocatalysts, such as Fe~3~O~4~-supported cellulose, enable efficient heteroannulation under aqueous conditions [2].

    Fe~3~O~4~-Cellulose Nanocomposites

    A three-component reaction involving 3-methoxybenzaldehyde, malononitrile, and 2-aminobenzamide in water catalyzed by Fe~3~O~4~-cellulose (0.9 mol%) yields 1-(3-methoxybenzyl)-2(1H)-quinolinone in 94% yield. The catalyst is magnetically recoverable and reusable for five cycles without loss of activity [2].

    Solvent-Free Mechanochemical Synthesis

    Ball milling 2-aminoacetophenone and 3-methoxybenzyl chloride with K~2~CO~3~ achieves 91% yield in 30 minutes. This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles [2].

    Table 3: Green Synthesis Metrics

    ParameterFe~3~O~4~-CelluloseMechanochemical
    Yield (%)9491
    Reaction Time (min)12030
    Catalyst Reusability5 cyclesN/A

    Structure-Activity Relationship Profiling

    Impact of Methoxy Position on Bioactivity

    The position of methoxy substituents on quinolinone derivatives significantly influences their biological activities across multiple therapeutic domains. Research demonstrates that the meta-position of methoxy groups, particularly in benzyl substituents attached to the quinolinone nitrogen, provides optimal bioactivity profiles [1] [2] [3]. This positional preference stems from the electronic and steric effects that the meta-methoxy configuration imparts on the overall molecular conformation and target binding affinity.

    The 3-methoxybenzyl substitution pattern, as exemplified in 1-(3-methoxybenzyl)-2(1H)-quinolinone, has been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria [4] [3]. Studies indicate that compounds bearing 4-methoxybenzyl groups demonstrate antimicrobial activities with minimum inhibitory concentration values ranging from 400 micrograms per milliliter against Escherichia coli and Staphylococcus aureus [4]. The meta-position methoxy group appears to provide an optimal balance between lipophilicity and hydrogen bonding capability, facilitating enhanced cellular penetration while maintaining target specificity.

    Comparative structure-activity relationship studies reveal that quinolinone derivatives with meta-methoxy substitutions exhibit superior antifungal properties against Saccharomyces cerevisiae compared to their ortho- and para-substituted counterparts [4]. The 5-hydroxy-7-methoxy-2-phenyl-4-quinolone derivatives demonstrate that the 7-methoxy group, in conjunction with the 5-hydroxyl group, is essential for antimitotic activity [1]. This specific substitution pattern promotes cell cycle arrest in the G2/M phase, indicating that methoxy positioning directly influences the compound's interaction with cellular division machinery.

    Role of Quinolinone Core Modifications

    Structural modifications to the quinolinone core significantly affect the pharmacological properties and biological activities of these compounds. The quinoline nucleus provides a versatile scaffold that can be modified at multiple positions to enhance specific biological activities [5] [6]. Position-specific modifications at the nitrogen-1, carbon-3, carbon-4, carbon-6, and carbon-7 positions of the quinolinone core have been extensively investigated to optimize therapeutic efficacy.

    Nitrogen-1 substitutions with benzyl groups enhance antimicrobial and anticancer activities compared to simple alkyl chain substitutions [7] [8]. Research demonstrates that quaternary ammonium salts derived from quinoline with odd-carbon number alkyl groups at the nitrogen-1 position exhibit enhanced antibacterial activities compared to even-carbon chain analogues [9]. This odd-carbon predominance suggests specific conformational requirements for optimal interaction with bacterial targets.

    Carbon-3 modifications with phenyl and aryl substituents significantly improve antimalarial activity [2] [6]. The 3-phenyl-4(1H)-quinolone derivatives show approximately 2-fold improvement in antimalarial activity against resistant Plasmodium strains when compared to 3-ethyl-substituted congeners [2]. Introduction of electron-withdrawing groups such as trifluoromethyl at the 3-position enhances metabolic stability while maintaining biological activity [2].

    Carbon-4 modifications are particularly critical for topoisomerase inhibition and antibacterial activity [10] [5]. The quinolone core with a carbonyl group at carbon-4 is essential for DNA gyrase inhibition, a primary mechanism of quinolone antibacterials [10]. Replacement of the oxygen atom with secondary amines increases binding energy to DNA while introducing arylamine substituents enhances lipophilic interactions and hydrogen bonding capabilities [11].

    Carbon-6 and carbon-7 substitutions lead to enhanced activity, particularly with fluorine atoms at carbon-6 [10] [12]. Fluoroquinolones demonstrate increased activity against both Gram-negative and Gram-positive organisms, with the fluorine atom expanding the spectrum of action and improving penetration into bacterial cells [10]. The introduction of four- to six-membered ring structures containing nitrogen atoms at carbon-7 allows for wider ranges of antimicrobial action [10].

    Antiviral Mechanisms Against SARS-CoV-2 Proteases

    Quinolinone derivatives have emerged as promising antiviral agents against SARS-CoV-2 through targeted inhibition of viral proteases, particularly the papain-like protease [13] [14] [15]. The systematic design of quinoline-containing SARS-CoV-2 papain-like protease inhibitors has led to the identification of potent oral antiviral drug candidates with demonstrated efficacy in both in vitro and in vivo models [14] [15].

    The mechanism of action involves direct binding of quinolinone derivatives to the active site of the SARS-CoV-2 papain-like protease, specifically targeting the newly discovered Val70 ubiquitin binding site [14]. X-ray crystal structures reveal that the 2-aryl substitution of quinoline derivatives can occupy either the Val70 ubiquitin site or the BL2 groove in a flipped orientation, demonstrating structural flexibility in binding modes [14].

    Compound Jun13296, a lead quinoline papain-like protease inhibitor, exhibits favorable pharmacokinetic properties and potent inhibition against SARS-CoV-2 variants and nirmatrelvir-resistant mutants [14] [15]. In mouse models of SARS-CoV-2 infection, oral treatment with Jun13296 significantly improves survival rates, reduces body weight loss and lung viral titers, and prevents lung tissue damage [14]. The compound demonstrates inhibitory concentration 50 values ranging from 0.085 to 1.10 micromolar against SARS-CoV-2 main protease [16].

    High-throughput screening of quinoline derivatives has identified additional compounds with broad-spectrum antiviral activity [17]. Quinoline derivatives demonstrate inhibitory effects against the SARS-CoV-2 3C-like protease and RNA-dependent RNA polymerase, with compounds such as elvitegravir and oxolinic acid showing ability to interact with the nucleotide triphosphate entry channel [17]. The bioactivity prediction results validate the docking study outcomes, confirming the potential of quinoline derivatives as comprehensive antiviral agents [17].

    Antimycobacterial Activity Against Drug-Resistant Strains

    Quinolinone derivatives demonstrate significant antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis and related mycobacterial species [18] [19] [20]. The mechanism of action primarily involves inhibition of DNA gyrase and topoisomerase IV, essential enzymes for mycobacterial DNA replication and cell division [18] [19].

    Studies on quinolone-induced resistance in Mycobacterium smegmatis reveal that fluoroquinolones induce resistance mutations through DNA gyrase and topoisomerase interactions [18]. Exposure to low levels of quinolones leads to mutations conferring resistance to multiple antibiotics, including chloramphenicol, ampicillin, kanamycin, and tetracycline [21]. The mutations include point mutations and deletions that correlate with resistance phenotypes [18].

    Quinolinone derivatives exhibit minimum inhibitory concentration values ranging from 1.22 to 19.53 micrograms per milliliter against drug-resistant Staphylococcus species [22]. Five quinolinequinones demonstrate activity mainly against Gram-positive strains within Clinical and Laboratory Standards Institute levels [22]. Compounds QQ1, QQ5, and QQ6 display the most significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration values of 1.22 micrograms per milliliter, equal to the reference drug cefuroxime [22].

    Novel 4-alkoxyquinoline derivatives have been developed specifically to target antimycobacterial activity against susceptible and drug-resistant strains [23]. These compounds demonstrate selectivity using eukaryotic cell lines as controls, indicating therapeutic potential with reduced cytotoxicity [23]. The structural optimization focuses on enhancing penetration through the mycobacterial cell wall while maintaining selectivity for bacterial targets over mammalian cells.

    Modulation of Inflammatory Pathways

    Quinolinone derivatives exert anti-inflammatory effects through multiple mechanisms, primarily involving modulation of nuclear factor kappa B pathways, cyclooxygenase inhibition, and cytokine suppression [24] [25] [26]. These compounds demonstrate significant potential as anti-inflammatory agents with improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs.

    The canonical nuclear factor kappa B pathway represents a major target for quinoline-based anti-inflammatory agents [24]. Novel quinoline molecule Q3 demonstrates inhibition of nuclear factor kappa B-induced luciferase at concentrations as low as 5 micromolar without interfering with cell survival [24]. Real-time polymerase chain reaction analysis reveals that Q3 inhibits tumor necrosis factor-induced transcription of luciferase and tumor necrosis factor genes [24]. Molecular dynamics analyses confirm that Q3 modulates transcriptional activity by inhibiting the interaction between nuclear factor kappa B and DNA [24].

    Quinolinone derivatives demonstrate potent interleukin-2 suppressive activity with inhibitory concentration 50 values as low as 80 nanomolar [26]. Compound 11l exhibits potent inhibitory activity toward interleukin-2 release in both phorbol 12-myristate 13-acetate/ionomycin and anti-CD3/CD28-stimulated Jurkat T cells without cytotoxic effects [26]. The mechanism involves suppression of nuclear factor kappa B and nuclear factor of activated T cells promoter activities [26].

    Ozenoxacin, a topical quinolone, demonstrates anti-inflammatory effects through inhibition of interleukin-6 and interleukin-8 production by human epidermal keratinocytes stimulated by heat-killed Cutibacterium acnes [27]. The compound significantly inhibits production of interleukin-6, interleukin-8, and tumor necrosis factor alpha by stimulated THP-1 cells at concentrations from 1 to 30 micrograms per milliliter [27]. The p38 phosphorylation pathway is remarkably reduced by ozenoxacin in both keratinocytes and THP-1 cells [27].

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    Dates

    Last modified: 08-17-2023

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